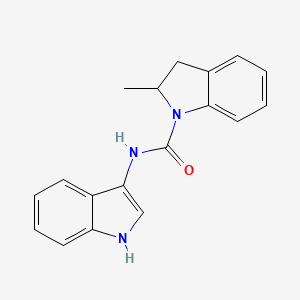

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide

描述

属性

IUPAC Name |

N-(1H-indol-3-yl)-2-methyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O/c1-12-10-13-6-2-5-9-17(13)21(12)18(22)20-16-11-19-15-8-4-3-7-14(15)16/h2-9,11-12,19H,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSOVBJKEPMHSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)NC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones in the presence of an acid catalyst . Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents such as halogens or sulfonyl chlorides can be used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds with indole structures, such as N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide, exhibit significant anticancer properties. For instance, derivatives of indole have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). One study found that certain derivatives showed potent anti-proliferative activity with IC50 values as low as 10.56 µM against HepG2 cells, indicating their potential for development as anticancer agents .

Neurotransmitter Modulation

The compound may also play a role in modulating neurotransmitter systems, particularly those involving serotonin receptors. This modulation is crucial for developing treatments for neurological disorders such as depression and anxiety . The interaction of the indole moiety with serotonin receptors suggests that it could be a valuable tool in psychopharmacology.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity. Studies have shown that indole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values of these compounds have been reported to be below 10 µg/mL against several strains, highlighting their potential as new antimicrobial agents .

Synthesis and Chemical Applications

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, enabling the formation of more complex organic molecules. Researchers have utilized it in the synthesis of novel derivatives that possess enhanced biological activities .

Material Science

In addition to its applications in medicinal chemistry, this compound is being explored for its potential use in developing new materials. Its chemical properties make it suitable for creating specialty chemicals and polymers with specific characteristics.

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Anticancer Evaluation | Indole derivatives showed IC50 values < 10 µM against HepG2 cells | Potential anticancer agent |

| Neurotransmitter Interaction | Modulation of serotonin receptors observed | Implications for treating mood disorders |

| Antimicrobial Testing | MIC < 10 µg/mL against various pathogens | Development of new antimicrobial therapies |

| Synthesis Applications | Used as a precursor in synthesizing complex molecules | Expands the toolkit for organic chemists |

作用机制

The mechanism of action of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The compound may also interact with various receptors and enzymes, modulating their activity and resulting in therapeutic effects.

相似化合物的比较

Structural Features

The target compound shares a core indole-carboxamide framework with several analogs, but its 2-methylindoline substituent distinguishes it from others. Key structural comparisons include:

Key Observations :

Structure-Activity Relationship (SAR) Insights :

- Electron-Withdrawing Groups : Fluoro substituents () enhance metabolic stability and target binding.

- Heterocyclic Integration : Pyrazole () and oxadiazole () rings improve solubility and pharmacokinetic profiles.

- Bulkier Substituents : The 2-methylindoline group in the target compound may reduce off-target interactions compared to smaller linkers (e.g., ethyl in ).

Physicochemical Properties

生物活性

N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure and Synthesis

This compound belongs to a class of indole derivatives known for their diverse biological activities. The synthesis typically involves multi-step reactions that enable the incorporation of various functional groups, enhancing the compound's bioactivity.

Anticancer Properties

Recent studies have highlighted the compound's potent antiproliferative effects against various cancer cell lines. For instance, a study evaluated multiple derivatives of indole and indoline compounds, revealing that certain analogs exhibited significant cytotoxicity against HeLa, MCF-7, and HT-29 cancer cell lines. Among these derivatives, one specific compound demonstrated IC50 values of 0.34 µM against MCF-7 cells, indicating strong anticancer potential .

The mechanisms through which this compound exerts its effects include:

- Induction of Apoptosis : The compound has been shown to trigger apoptosis in a dose-dependent manner, which is crucial for eliminating cancer cells.

- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, preventing their proliferation and leading to increased cell death .

- Inhibition of Tubulin Polymerization : The compound acts similarly to colchicine by disrupting microtubule dynamics, which is essential for cell division .

In Vitro Studies

A comprehensive evaluation of this compound derivatives revealed promising results:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7d | HeLa | 0.52 | Apoptosis induction, tubulin inhibition |

| 7d | MCF-7 | 0.34 | G2/M arrest |

| 7d | HT-29 | 0.86 | Microtubule disruption |

These findings suggest that the compound could be developed further as a tubulin polymerization inhibitor for cancer therapy .

Molecular Docking Studies

In silico studies using molecular docking techniques have provided insights into the binding interactions between this compound and target proteins involved in cancer progression. These studies indicated strong affinities for tubulin proteins, reinforcing the experimental data regarding its mechanism of action .

常见问题

What are the key structural features of N-(1H-indol-3-yl)-2-methylindoline-1-carboxamide, and how do they influence its spectroscopic characterization?

Basic Research Question

The compound combines an indole moiety (with a planar aromatic system) and a methyl-substituted indoline carboxamide. The indole NH and carboxamide groups contribute to hydrogen bonding, while the methyl group introduces steric effects.

Methodological Answer :

- FTIR/FT-Raman Analysis : Vibrational modes of NH (indole), C=O (amide), and C-N bonds are critical. DFT/B3LYP/6-31G(d,p) calculations align with experimental spectra to assign peaks (e.g., C=O stretch at ~1650 cm⁻¹) .

- NMR Characterization : The indole H3 proton shows downfield shifts due to conjugation, while methyl groups in indoline are observed at δ 1.2–1.5 ppm in H NMR. C NMR distinguishes carbonyl carbons (~170 ppm) and aromatic carbons .

How can computational methods like DFT optimize the synthesis of this compound derivatives?

Advanced Research Question

Methodological Answer :

- Reaction Pathway Simulation : DFT (B3LYP/6-311++G(d,p)) predicts transition states and activation energies for amide coupling or cyclization steps. For example, carboxamide formation via Pd-catalyzed amidation can be optimized by evaluating electron-withdrawing substituents on indole .

- Charge Distribution Analysis : Natural Bond Orbital (NBO) analysis identifies reactive sites (e.g., indole C3 for electrophilic substitution) .

What experimental challenges arise in resolving contradictory biological activity data for indole-carboxamide derivatives?

Advanced Research Question

Methodological Answer :

- Data Validation : Compare IC values across cell lines (e.g., cancer vs. normal) using MTT assays. For example, substituents like 4-chlorobenzoyl (in analog 10j ) show variance in cytotoxicity due to solubility differences .

- Structural Confirmation : X-ray crystallography (SHELX refinement) resolves stereochemical ambiguities. Discrepancies between theoretical and experimental logP values may explain bioavailability issues .

How do substituents on the indole ring affect the compound’s binding affinity to biological targets like Bcl-2/Mcl-1?

Advanced Research Question

Methodological Answer :

-

Structure-Activity Relationship (SAR) :

Substituent Position Effect on Binding Affinity (K) Reference 5-Methoxy (e.g., 10j ) ↑ Hydrophobicity → Enhanced Mcl-1 inhibition 3-Methylindoline Steric hindrance → Reduced Bcl-2 binding -

Docking Studies : AutoDock Vina simulates interactions with protein pockets (e.g., hydrogen bonds between carboxamide and Arg263 in Bcl-2) .

What strategies improve the stability of this compound under physiological conditions?

Basic Research Question

Methodological Answer :

- pH-Dependent Stability : Amide hydrolysis is minimized at pH 6.5–7.5. Accelerated stability studies (40°C/75% RH) identify degradation products via LC-MS .

- Formulation : Encapsulation in PEGylated liposomes reduces oxidative degradation of the indole ring .

How are vibrational spectra (FTIR/Raman) reconciled with theoretical DFT predictions for this compound?

Basic Research Question

Methodological Answer :

- Frequency Scaling : Apply a scaling factor (0.961) to B3LYP/6-311++G(d,p) frequencies to match experimental FTIR peaks. Discrepancies >10 cm⁻¹ suggest anharmonicity or solvent effects .

- Potential Energy Distribution (PED) : Assigns vibrational modes (e.g., 85% C=O stretch + 15% NH bend for the 1653 cm⁻¹ band) .

What synthetic routes are most efficient for introducing diverse substituents on the indoline moiety?

Advanced Research Question

Methodological Answer :

- Pd-Catalyzed Cross-Coupling : Buchwald-Hartwig amination introduces aryl/heteroaryl groups at the indoline nitrogen (yield: 60–80%) .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h for carboxamide formation (e.g., 10k synthesized at 150°C) .

How does the methyl group in 2-methylindoline influence the compound’s electronic properties?

Basic Research Question

Methodological Answer :

- HOMO-LUMO Analysis : Methyl substitution raises HOMO energy (−5.2 eV → −4.9 eV), enhancing electron-donating capacity.

- Molecular Electrostatic Potential (MEP) : Increased electron density at the carboxamide oxygen improves hydrogen-bond acceptor capacity .

What analytical techniques are critical for quantifying this compound in biological matrices?

Advanced Research Question

Methodological Answer :

- LC-MS/MS : MRM transitions (e.g., m/z 324 → 178 for quantification) with a LOD of 0.1 ng/mL .

- Microscopy : Confocal imaging tracks cellular uptake using fluorescent analogs (e.g., BODIPY-labeled derivatives) .

How are contradictions in cytotoxicity data resolved across different research groups?

Advanced Research Question

Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。